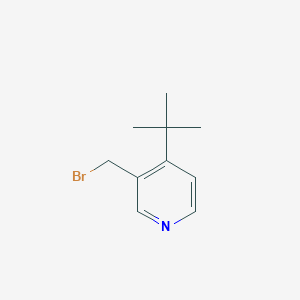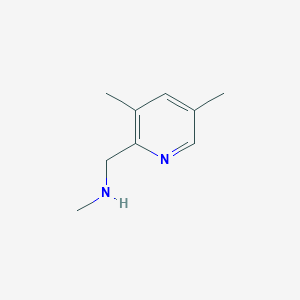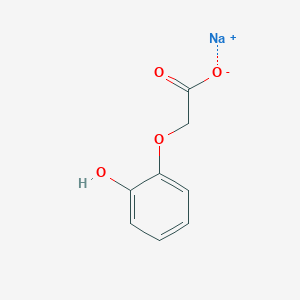
3-ethoxy-6-(1H-imidazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while imidazole is a five-membered ring with two non-adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of ethoxy-substituted pyridazine derivatives with imidazole. One common method includes the nucleophilic substitution reaction where an ethoxy group is introduced to the pyridazine ring, followed by the addition of imidazole under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and imidazole rings[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions[][3].
Major Products
The major products formed from these reactions include various substituted pyridazine and imidazole derivatives, which can exhibit different biological and chemical properties[3][3].
Aplicaciones Científicas De Investigación
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di(1H-imidazol-1-yl)pyridazine: Similar in structure but lacks the ethoxy group.
6-(1H-imidazol-1-yl)pyridazine: Another related compound without the ethoxy substitution
Uniqueness
3-Ethoxy-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and modify its interaction with biological targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
696627-69-7 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-ethoxy-6-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-4-3-8(11-12-9)13-6-5-10-7-13/h3-7H,2H2,1H3 |
Clave InChI |
WETPRLASFTWDCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1)N2C=CN=C2 |
Solubilidad |
19.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)



![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)





![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)

